N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide typically involves multi-step reactions starting from simple precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Material Science: It is explored for its properties in creating advanced materials with unique chemical and physical characteristics.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N’-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a fluorobenzyl group with a pyrazole ring and a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H16FN3O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-13-6-8-16(9-7-13)24(22,23)20-15-10-19-21(12-15)11-14-4-2-3-5-17(14)18/h2-10,12,20H,11H2,1H3 |
InChI Key |
YZJGKJOKOWHYET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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